molecular formula C18H19N3O4 B2874707 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034225-27-7

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2874707
CAS No.: 2034225-27-7
M. Wt: 341.367
InChI Key: SNMLSCSOXIKRFW-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one ( 2034225-27-7) is a chemical compound with the molecular formula C18H19N3O4 and a molecular weight of 341.36 g/mol . This molecule features a benzodioxole group linked via an ethanone chain to a piperidine ring, which is further substituted with a pyridazin-3-yloxy moiety . The integration of these distinct heterocyclic structures makes it a compound of significant interest in medicinal chemistry and drug discovery research for the synthesis and exploration of novel biologically active molecules. The benzodioxole and pyridazine rings are privileged scaffolds in pharmaceutical development, often associated with a range of pharmacological activities. Researchers can utilize this compound as a key intermediate or building block in the design of targeted molecular libraries. It is also a candidate for high-throughput screening assays to identify potential activity against various biological targets. The specific mechanism of action, pharmacological properties, and primary research applications for this compound are areas for ongoing and future investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(10-13-5-6-15-16(9-13)24-12-23-15)21-8-2-3-14(11-21)25-17-4-1-7-19-20-17/h1,4-7,9,14H,2-3,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLSCSOXIKRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the ethanone group: This step might involve Friedel-Crafts acylation.

    Introduction of the piperidine ring: This can be done via nucleophilic substitution reactions.

    Attachment of the pyridazinyl group: This might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers might investigate its effects on different biological systems, including enzyme inhibition or receptor binding.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₁₉H₂₀N₃O₄ - 2H-1,3-benzodioxol-5-yl
- 3-(pyridazin-3-yloxy)piperidine
Hybrid cathinone-pyridazine scaffold; potential CNS activity
2-[(2H-1,3-Benzodioxol-5-yl)oxy]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one C₁₉H₂₀ClN₂O₃ - Benzodioxol-5-yloxy
- 4-(3-chlorophenyl)piperazine
Piperazine instead of piperidine; chlorophenyl enhances lipophilicity
1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one (Ethylone) C₁₂H₁₅NO₃ - Benzodioxol-5-yl
- Ethylamino-propanone
Cathinone derivative with stimulant properties; Schedule II controlled substance
BG15880 (Enamine Ltd) C₁₆H₁₇N₃O₃ - Furan-2-yl
- 3-(pyridazin-3-yloxy)piperidine
Pyridazin-3-yloxy-piperidine with furan substituent; likely explored for kinase inhibition
2-(2H-1,3-Benzodioxol-5-ylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one C₁₄H₁₉N₃O₃ - Benzodioxol-5-ylamino
- 4-methylpiperazine
Amino linker instead of ethanone; methylpiperazine may alter pharmacokinetics

Pharmacological and Physicochemical Insights

A. Psychoactive Potential
  • Ethylone (Table 1) shares the benzodioxolyl-ethanone core with the target compound and acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . The target’s pyridazine-piperidine moiety could modulate selectivity toward specific monoamine transporters.
  • Ethylone’s shorter alkyl chain (ethylamino vs. pyridazin-3-yloxy-piperidine) results in lower molecular weight (249.3 g/mol vs.
B. Enzyme-Targeting Potential
  • Pyridazine derivatives (e.g., BG15880) are investigated for kinase inhibition . The target’s pyridazin-3-yloxy group may interact with ATP-binding pockets in enzymes like squalene synthase or 14α-demethylase (CYP51), as seen in benzodioxolyl-containing inhibitors .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the benzodioxole moiety and piperidine ring, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic benefits.

Structural Overview

The molecular structure of the compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes:

  • Benzodioxole : A bicyclic compound known for its pharmacological properties.
  • Pyridazine : A nitrogen-containing heterocycle that may contribute to the compound's biological activity.
  • Piperidine : A six-membered ring that is often involved in drug interactions.

Preliminary studies indicate that the biological activity of this compound may involve:

  • Receptor Interaction : Binding to specific receptors such as sigma receptors and histamine receptors, which are implicated in various physiological processes .
  • Enzyme Modulation : Altering the activity of enzymes involved in neurotransmitter release and pain pathways, potentially leading to analgesic effects .

Analgesic Properties

Recent research has highlighted the analgesic potential of compounds structurally related to this compound. For instance:

  • Compound 12 , a close analog, demonstrated significant analgesic activity in both nociceptive and neuropathic pain models . This suggests that similar compounds may exhibit comparable effects.

Study 1: Pain Models

In a study evaluating the efficacy of piperidine derivatives, compounds with similar structures were tested in animal models for pain relief. The results indicated that modifications to the piperidine moiety significantly influenced analgesic potency. The observed effects were attributed to enhanced binding affinity at sigma receptors .

Study 2: Receptor Binding Affinity

A comparative analysis of receptor binding affinities revealed that compounds with the benzodioxole structure exhibited high affinity for histamine H3 receptors. This suggests a potential mechanism for modulating neurotransmitter release, which could be beneficial in treating conditions like anxiety and depression .

Data Tables

Compound NameStructureBiological ActivityBinding Affinity
Compound 12StructureAnalgesicσ1R Ki = 4.5 nM
Compound XStructureAntimicrobialH3R Ki < 100 nM

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